7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine
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Overview
Description
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine is a complex organic compound with the molecular formula C14H20N2S. It is characterized by a bicyclic structure that includes a sulfur atom and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkylating agents . The reaction conditions often include the use of catalytic hydrogenation over Raney nickel to yield the desired amine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Raney nickel, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives .
Scientific Research Applications
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antiarrhythmic properties.
Medicine: Explored for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as antiarrhythmic activity, by stabilizing cardiac ion channels .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one
- 3-tert-Butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one
Uniqueness
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine is unique due to the presence of a sulfur atom in its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H20N2S |
---|---|
Molecular Weight |
248.39 g/mol |
IUPAC Name |
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine |
InChI |
InChI=1S/C14H20N2S/c15-14-12-7-16(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 |
InChI Key |
VEMAEWHPXFLYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSCC(C2N)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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